

Benchmarking KNaCO₃ as a Thermal Energy Storage Material: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium sodium carbonate*

Cat. No.: *B087327*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for efficient and reliable energy storage solutions has propelled research into advanced materials for thermal energy storage (TES). Among the promising candidates, molten salts have garnered significant attention due to their favorable thermophysical properties at high temperatures. This guide provides a comprehensive benchmark of **potassium sodium carbonate** (KNaCO₃), specifically the eutectic mixture of sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as a thermal energy storage material. Its performance is objectively compared with other common molten salt alternatives, supported by experimental data.

Comparative Analysis of Thermophysical Properties

The efficacy of a thermal energy storage material is determined by a combination of its thermal and physical properties. The following tables summarize the key quantitative data for the Na₂CO₃-K₂CO₃ eutectic and compare it against established TES materials: Solar Salt (a mixture of sodium nitrate and potassium nitrate), HITEC® salt (a ternary mixture of potassium nitrate, sodium nitrite, and sodium nitrate), and a representative molten chloride salt (a eutectic mixture of magnesium chloride, potassium chloride, and sodium chloride).

Material	Composition (wt%)	Melting Point (°C)	Latent Heat of Fusion (kJ/kg)
KNaCO ₃ Eutectic	58% Na ₂ CO ₃ - 42% K ₂ CO ₃	~710	215 - 230
Solar Salt	60% NaNO ₃ - 40% KNO ₃	~221[1]	110 - 161.5[2][3]
HITEC® Salt	53% KNO ₃ - 40% NaNO ₂ - 7% NaNO ₃	~142[1][4]	70 - 83.7[4][5]
Chloride Salt Eutectic	46% MgCl ₂ - 39% KCl - 15% NaCl	~385 - 401.4[6][7]	~248.3[6]

Table 1: Comparison of Melting Point and Latent Heat of Fusion.

Material	Typical Operating Range (°C)	Average Liquid Specific Heat (kJ/kg·K)	Liquid Density (g/cm ³)
KNaCO ₃ Eutectic	720 - 900	~1.55	~2.0 (at 800°C)
Solar Salt	290 - 565[8]	~1.5[2][9]	2.097 - 6.961 × 10 ⁻⁴ T(°C)[1]
HITEC® Salt	150 - 538[4]	~1.42 - 1.56[10][11]	2.263 - 7.689 × 10 ⁻⁴ T(°C)[1]
Chloride Salt Eutectic	450 - 800[6]	~1.1	1.89 - 5.1 × 10 ⁻⁴ T(°C) [12]

Table 2: Comparison of Operating Temperature, Specific Heat, and Density.

Experimental Protocols

The characterization of thermal energy storage materials relies on precise and standardized experimental methodologies. The key techniques employed for determining the thermophysical

properties presented in this guide are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

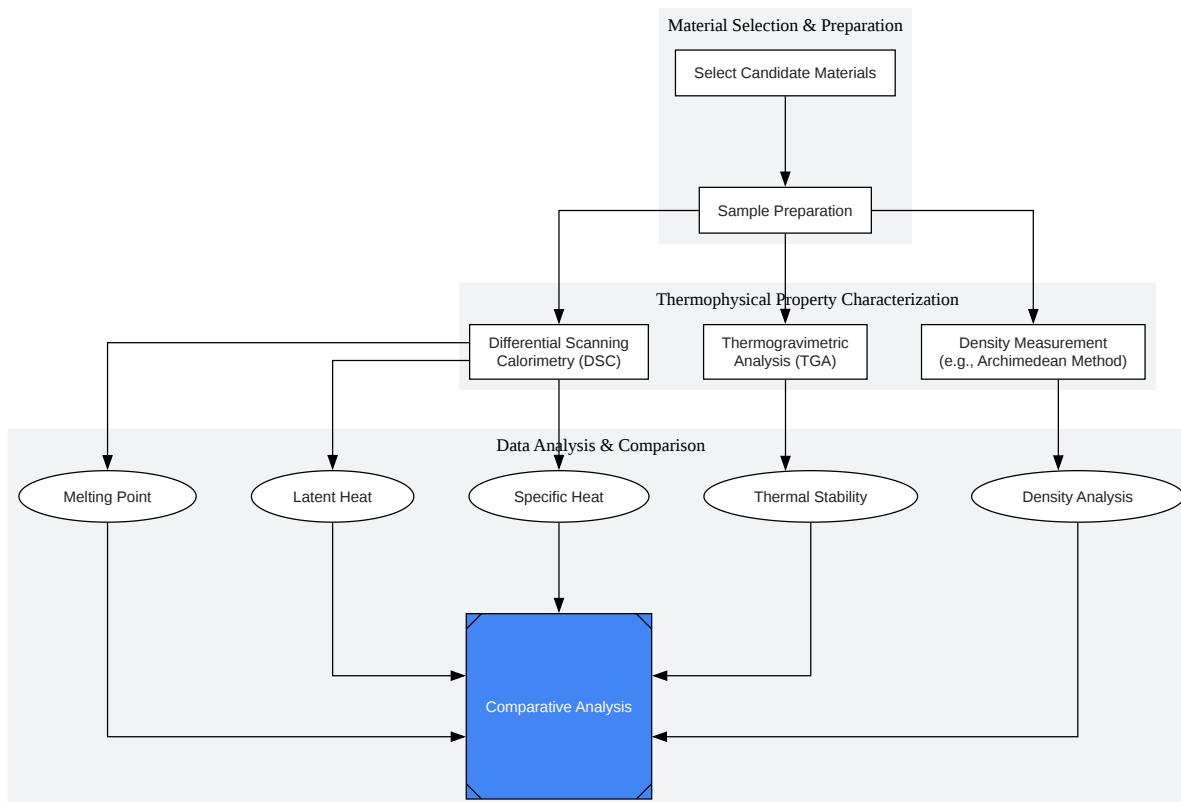
DSC is a fundamental technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of melting point, latent heat of fusion, and specific heat capacity.

Methodology:

- Sample Preparation: A small, representative sample of the salt (typically 5-15 mg) is hermetically sealed in a crucible made of an inert material such as alumina, platinum, or stainless steel to prevent leakage and reaction with the surrounding atmosphere.
- Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standard reference materials with known melting points and enthalpies of fusion (e.g., indium, tin, zinc).
- Measurement Procedure:
 - An empty crucible is run as a baseline.
 - The sample crucible and an empty reference crucible are placed in the DSC furnace.
 - The furnace is heated at a controlled, constant rate (e.g., 5-20 K/min) under a continuous purge of inert gas (e.g., argon or nitrogen) to prevent side reactions.
 - The differential heat flow between the sample and the reference is recorded as a function of temperature.
- Data Analysis:
 - Melting Point: Determined as the onset or peak temperature of the endothermic melting peak on the DSC curve.
 - Latent Heat of Fusion: Calculated by integrating the area of the melting peak.

- Specific Heat Capacity: Determined by measuring the heat flow required to increase the sample's temperature by a certain amount, often using a modulated DSC technique or a three-step method involving a baseline, a standard material (e.g., sapphire), and the sample.

Thermogravimetric Analysis (TGA)


TGA is used to determine the thermal stability and decomposition temperature of the material by continuously measuring its mass as a function of temperature in a controlled atmosphere.

Methodology:

- Sample Preparation: A small sample of the salt is placed in a TGA sample pan, typically made of alumina or platinum.
- Instrument Calibration: The TGA's temperature and mass balance are calibrated using appropriate standards.
- Measurement Procedure:
 - The sample is heated at a constant rate (e.g., 10-20 K/min) in a controlled atmosphere (e.g., inert gas like nitrogen or argon, or a reactive gas like air).
 - The mass of the sample is continuously recorded as a function of temperature.
- Data Analysis:
 - Decomposition Temperature: Identified as the temperature at which a significant mass loss begins, indicating the onset of thermal decomposition. The upper limit of the operating temperature range is typically set below this decomposition temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental benchmarking of thermal energy storage materials.

[Click to download full resolution via product page](#)*Experimental workflow for benchmarking thermal energy storage materials.*

Discussion

The Na₂CO₃-K₂CO₃ eutectic mixture presents a compelling case for high-temperature thermal energy storage applications. Its primary advantage lies in its high melting point and wide operating temperature range, making it suitable for next-generation concentrating solar power (CSP) plants that aim for higher thermal efficiencies. The latent heat of fusion for the carbonate eutectic is significantly higher than that of nitrate-based salts like Solar Salt and HITEC®, offering a greater energy storage density in the phase change process.

However, the high melting point of the Na₂CO₃-K₂CO₃ eutectic also poses a significant challenge, as it requires more robust and expensive containment materials and heat tracing to prevent solidification in the system. In contrast, nitrate-based salts like Solar Salt and HITEC® have much lower melting points, which simplifies system design and operation, making them the current standard for many CSP applications.^{[4][8]}

Molten chloride salts offer a compromise, with a melting point intermediate between the carbonate and nitrate salts, and a high decomposition temperature.^[6] However, they are known to be more corrosive than both nitrate and carbonate salts, which presents a major materials compatibility challenge.

The specific heat capacity of the Na₂CO₃-K₂CO₃ eutectic is comparable to that of other molten salts, indicating good performance for sensible heat storage. The density of molten carbonates is also in a similar range to other molten salts.

Conclusion

The eutectic mixture of Na₂CO₃-K₂CO₃ is a promising high-temperature thermal energy storage material, particularly for applications requiring high operating temperatures to achieve greater thermodynamic efficiencies. Its high latent heat of fusion is a significant advantage for latent heat storage systems. However, its high melting point presents considerable engineering challenges that must be addressed. The choice of the optimal thermal energy storage material will ultimately depend on the specific requirements of the application, including the desired operating temperature range, cost constraints, and material compatibility considerations. Further research into corrosion mitigation and system design for high-temperature carbonate molten salts is warranted to fully realize their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. elib.dlr.de [elib.dlr.de]
- 2. Thermal Storage Properties of Molten Nitrate Salt-Based Nanofluids with Graphene Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. coal2nuclear.com [coal2nuclear.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. elib.dlr.de [elib.dlr.de]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. On the specific heat capacity of HITEC-salt nanocomposites for concentrated solar power applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. osti.gov [osti.gov]
- To cite this document: BenchChem. [Benchmarking KNaCO₃ as a Thermal Energy Storage Material: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087327#benchmarking-knaco3-as-a-thermal-energy-storage-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com